Methyl 4,4-dimethyl-2-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate
Description
Methyl 4,4-dimethyl-2-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate (CAS No. 1871586-28-5) is a spirocyclic compound with a molecular formula of C₁₂H₂₀O₃ and a molecular weight of 212.29 g/mol. Its structure features a 1-oxaspiro[2.3]hexane core, which incorporates a strained three-membered epoxide ring fused to a cyclobutane moiety. The molecule is further substituted with a methyl ester group at position 2 and an isopropyl group at the same position, along with two methyl groups at position 3. This compound is primarily utilized as an intermediate in organic synthesis, particularly for introducing hydroxy-substituted cyclobutyl groups into bioactive molecules via epoxide ring-opening reactions .
Properties
Molecular Formula |
C12H20O3 |
|---|---|
Molecular Weight |
212.28 g/mol |
IUPAC Name |
methyl 4,4-dimethyl-2-propan-2-yl-1-oxaspiro[2.3]hexane-2-carboxylate |
InChI |
InChI=1S/C12H20O3/c1-8(2)12(9(13)14-5)11(15-12)7-6-10(11,3)4/h8H,6-7H2,1-5H3 |
InChI Key |
YSPJHPISWYLHEL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1(C2(O1)CCC2(C)C)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4,4-dimethyl-2-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a suitable ketone with an ester in the presence of a strong base to form the spirocyclic intermediate. This intermediate is then subjected to esterification to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the process. The use of catalysts and automated systems can enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4,4-dimethyl-2-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The spirocyclic structure allows for nucleophilic substitution reactions, where functional groups can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to introduce new functional groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl 4,4-dimethyl-2-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 4,4-dimethyl-2-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate exerts its effects involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. This interaction can affect various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Target Compound:
- Core : 1-oxaspiro[2.3]hexane (strained three-membered epoxide fused to cyclobutane).
- Substituents : Methyl ester (COOCH₃), isopropyl (CH(CH₃)₂), and two methyl groups (CH₃) at position 4.
- Key Features : High ring strain due to the small spiro epoxide, enhancing reactivity in nucleophilic ring-opening reactions.
Similar Compounds:
Ethyl 8-formyl-1,4-dioxaspiro[4.5]decane-8-carboxylate (CAS No. 1006686-08-3; Similarity: 0.71) Core: 1,4-dioxaspiro[4.5]decane (less-strained six-membered dioxane fused to cyclopentane). Substituents: Ethyl ester (COOCH₂CH₃) and formyl (CHO) groups. Key Features: Reduced ring strain compared to the target compound, leading to lower reactivity in ring-opening reactions. The formyl group offers aldehyde-based reactivity for further functionalization .
(2R,3R,4R,5R)-2,3,5,6-Tetrahydroxy-4-(((2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)hexanal (CAS No. 63-42-3; Similarity: 0.68) Core: Carbohydrate-derived structure with multiple hydroxyl groups. Key Features: Extensive hydrogen-bonding capacity due to hydroxyl groups, influencing solubility and crystallinity. Unlike the target compound, this molecule lacks a spiro system but demonstrates the importance of stereochemistry in biological activity .
Crystallographic and Physicochemical Properties
- Tools like SHELXL (widely used for small-molecule refinement) are typically employed for such analyses .
- Hydrogen Bonding: The carbohydrate derivative (CAS 63-42-3) forms extensive hydrogen-bonding networks, enhancing its crystallinity and stability.
Biological Activity
Methyl 4,4-dimethyl-2-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate, identified by its CAS number 1866180-82-6, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by research findings and data tables.
- Molecular Formula : C12H20O3
- Molecular Weight : 212.29 g/mol
- CAS Number : 1866180-82-6
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, studies using the MTT assay have shown growth inhibition against various tumor cell lines, suggesting that this compound may possess similar capabilities. In particular, the compound's structural analogs have demonstrated effective cytotoxicity against cancer cells, highlighting its potential as an antitumoral agent .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro studies have reported that it exhibits inhibitory effects against certain bacterial strains, including Staphylococcus epidermidis. The minimum inhibitory concentration (MIC) was found to be 1,000 μg/mL, indicating a moderate level of antimicrobial efficacy . This suggests that this compound could be explored further for applications in treating infections caused by resistant bacteria.
Antioxidative Effects
Antioxidative properties have been attributed to compounds within the same chemical family as this compound. These compounds have shown potential in scavenging free radicals and reducing oxidative stress in biological systems. This activity is crucial for preventing cellular damage and may contribute to the overall therapeutic profile of the compound .
Data Summary Table
| Biological Activity | Test Method | Results |
|---|---|---|
| Antitumor | MTT Assay | Growth inhibition against tumor cell lines |
| Antimicrobial | MIC Test | Inhibition of Staphylococcus epidermidis (MIC = 1000 μg/mL) |
| Antioxidative | Free Radical Scavenging Assay | Scavenging activity observed |
Case Study 1: Antitumor Efficacy
In a study published in the Bulletin of the Korean Chemical Society, researchers evaluated a structurally similar compound's antitumor effects using various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, supporting the hypothesis that methylated spiro compounds could serve as effective anticancer agents .
Case Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial properties of related compounds. The study demonstrated that certain derivatives exhibited significant antibacterial effects against Gram-positive bacteria, reinforcing the potential for developing new antibiotics from this class of compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
